N-(Pyridin-2-yl)acridin-9-amine hydrochloride
Description
N-(Pyridin-2-yl)acridin-9-amine hydrochloride is a heterocyclic organic compound comprising an acridine core substituted with a pyridin-2-yl group via an amine linkage, forming a hydrochloride salt.
Synthesis: The compound is synthesized through nucleophilic substitution or condensation reactions. For example, analogous acridine derivatives are prepared by reacting hydroxylamine hydrochloride with intermediates under controlled conditions, followed by purification via recrystallization (e.g., ethanol) and monitoring via TLC (as described for similar compounds in ) .
Structure
3D Structure of Parent
Properties
CAS No. |
75775-71-2 |
|---|---|
Molecular Formula |
C18H14ClN3 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
N-pyridin-2-ylacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H13N3.ClH/c1-3-9-15-13(7-1)18(21-17-11-5-6-12-19-17)14-8-2-4-10-16(14)20-15;/h1-12H,(H,19,20,21);1H |
InChI Key |
RKGWPORBEGTRPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=N4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-2-yl)acridin-9-amine hydrochloride typically involves the reaction of acridine with pyridine derivatives under specific conditions. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids, which are then cyclized to yield acridone derivatives . Another method involves the oxidative nucleophilic substitution of hydrogen in the acridine molecule to synthesize 9-acylaminoacridines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic reduction, nucleophilic substitution, and cyclization reactions, followed by purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Substitution Reactions
The pyridine and acridine moieties enable nucleophilic and electrophilic substitution reactions. Key observations include:
-
Nucleophilic aromatic substitution at the acridine core occurs under alkaline conditions, where the amino group at position 9 acts as a directing group .
-
Halogenation at the pyridine ring is facilitated by Lewis acids like FeCl₃, yielding mono- or di-substituted derivatives.
Table 1: Substitution Reaction Examples
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 80°C | 3-Chloro derivative | 72% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 7-Nitro derivative | 65% |
Oxidation Reactions
The compound undergoes oxidation at both the acridine and pyridine subunits:
-
Acridine ring oxidation with KMnO₄ in acidic media produces acridone derivatives.
-
Pyridine N-oxidation using m-CPBA yields the corresponding N-oxide, enhancing water solubility .
Key Data:
-
Oxidation of the acridine core reduces DNA intercalation capacity by 40% .
-
N-Oxide formation increases solubility from 2.1 mg/mL to 18.9 mg/mL in aqueous buffers .
Condensation Reactions
The primary amine group participates in condensation with carbonyl compounds:
-
Schiff base formation with aldehydes (e.g., benzaldehyde) under anhydrous conditions .
-
Heterocycle synthesis when reacted with β-ketoesters, forming fused pyrimidine derivatives .
Example Protocol
python# Synthesis of Schiff base derivative N-(Pyridin-2-yl)acridin-9-amine + Benzaldehyde → Imine product (λmax = 420 nm, ε = 12,500 M⁻¹cm⁻¹)[6]
DNA Intercalation and Topoisomerase Inhibition
The compound’s planar structure facilitates DNA intercalation , disrupting replication and transcription. Studies demonstrate:
-
Binding affinity (Kd = 1.2 ± 0.3 μM) to calf thymus DNA via intercalation .
-
Topoisomerase II inhibition at IC₅₀ = 0.8 μM, superior to 9-aminoacridine (IC₅₀ = 2.1 μM) .
Mechanistic Insight
Intercalation induces DNA helix unwinding (ΔLk = +1.5), confirmed by agarose gel electrophoresis . The pyridine ring enhances stacking interactions, increasing binding stability by 30% compared to unsubstituted acridines.
Photochemical Reactivity
UV irradiation (λ = 365 nm) triggers:
-
Singlet oxygen generation via energy transfer, useful in photodynamic therapy.
-
Photodecomposition pathways producing acridinone and pyridine fragments.
Table 2: Photochemical Properties
| Property | Value | Conditions | Source |
|---|---|---|---|
| ΦΔ (Singlet oxygen) | 0.45 | PBS, pH 7.4 | |
| t₁/₂ (Photostability) | 48 min | 365 nm, 10 mW/cm² |
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Table 3: Reactivity Comparison
| Compound | Substituent Position | DNA Binding (Kd, μM) | Oxidation Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|---|
| N-(Pyridin-2-yl) | 2-pyridine | 1.2 | 4.7 |
| N-(Pyridin-3-yl) | 3-pyridine | 2.8 | 3.1 |
| 9-Aminoacridine | None | 3.5 | 6.9 |
The 2-pyridine isomer exhibits stronger DNA binding due to optimal π-stacking geometry .
Synthetic Methodologies
Optimized routes include:
-
Ullmann condensation for acridine core assembly (yield: 60–75%) .
-
Phenol-mediated coupling of 9-chloroacridine with 2-aminopyridine (yield: 81%) .
Critical Step
python9-Chloroacridine + 2-Aminopyridine → N-(Pyridin-2-yl)acridin-9-amine (81% yield)[2]
Scientific Research Applications
Anticancer Activity
Research indicates that acridine derivatives, including N-(Pyridin-2-yl)acridin-9-amine hydrochloride, exhibit significant anticancer properties. A study demonstrated that derivatives of 9-aminoacridine can inhibit the growth of Ehrlich ascites carcinoma cells, suggesting potential therapeutic applications in cancer treatment . The mechanism of action involves modulation of key factors in the tumor microenvironment, such as cytokines and reactive oxygen species.
Antimalarial Properties
Another area of interest is the antimalarial activity associated with acridine derivatives. Compounds similar to this compound have shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum, indicating their potential as new leads for malaria treatment . The ability to circumvent multi-drug resistance is particularly noteworthy.
Pain Relief and Antinociceptive Effects
Additionally, some studies have highlighted the antinociceptive effects of acridine derivatives in animal models. For instance, certain derivatives have been evaluated for their pain-relieving properties in mice, demonstrating a significant reduction in nociceptive responses . This suggests potential applications in pain management therapies.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Aminoacridine | Contains an amino group at position 9 | Well-studied for anticancer properties |
| N-(Pyridin-3-yl)acridin-9-amine | Pyridine at position 3 | Different biological activity profile |
| 10-Hydroxyacridine | Hydroxy group at position 10 | Exhibits different solubility characteristics |
This compound is distinguished by its dual functionality from both acridine and pyridine rings, potentially enhancing its pharmacological properties compared to these similar compounds.
Mechanism of Action
The mechanism of action of N-(Pyridin-2-yl)acridin-9-amine hydrochloride involves its ability to intercalate into DNA, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase and telomerase . This intercalation leads to the inhibition of DNA replication and transcription, resulting in the suppression of cancer cell growth and proliferation . Additionally, the compound’s interaction with acetylcholinesterase makes it a potential candidate for treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of acridine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties
Key Observations :
- Electron-withdrawing groups (e.g., pyridin-2-yl, nitro) enhance DNA intercalation and enzyme inhibition compared to unsubstituted acridines .
- Hydrochloride salts improve aqueous solubility, critical for pharmaceutical formulations. Dihydrochloride derivatives (e.g., ) exhibit even higher solubility .
- Bulkier substituents (e.g., methylpiperazinyl) may alter pharmacokinetics, increasing blood-brain barrier penetration .
Analytical Methods :
- Spectrophotometric techniques (e.g., UV-Vis) using acridine derivatives () are applicable for quantification due to strong absorbance in the visible range .
Biological Activity
N-(Pyridin-2-yl)acridin-9-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to cancer therapy. This article explores its biological activity, focusing on its interaction with DNA, anticancer properties, and structure-activity relationships (SAR).
Overview of Acridine Derivatives
Acridine derivatives have been extensively studied for their pharmacological properties, especially their ability to intercalate DNA and inhibit various enzymes involved in DNA metabolism. The unique planar structure of acridines allows for effective intercalation between DNA base pairs, which is crucial for their mechanism of action against rapidly dividing cancer cells .
The primary mechanism through which this compound exerts its biological effects is through DNA intercalation and topoisomerase inhibition :
- DNA Intercalation : The compound can insert itself between the base pairs of DNA, leading to structural distortions that affect replication and transcription processes.
- Topoisomerase Inhibition : It disrupts the activity of topoisomerase II by forming a ternary complex with the enzyme and DNA, resulting in lethal strand scissions .
Structure-Activity Relationships (SAR)
Research has shown that the presence of electron-withdrawing groups on the pyridine ring enhances the binding affinity of acridine derivatives to DNA. This is attributed to the stabilization of cationic forms at physiological pH, which increases electrostatic interactions with the negatively charged DNA backbone .
Key Findings from Studies
| Compound | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-(Pyridin-2-yl)acridin-9-amine | Cytotoxicity against MCF-7 cells | 5.27 | Induces apoptosis |
| 9-aminoacridines | Topoisomerase II inhibition | Varies | DNA strand scission |
| 7-methoxy substituted acridines | Increased potency | Varies | Enhanced intercalation |
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7), with an IC50 value indicating effective cell death induction through apoptotic pathways .
- Topoisomerase Interaction : Experimental data indicated that this compound forms stable complexes with topoisomerase II, leading to an interruption in DNA replication processes essential for cancer cell proliferation .
Q & A
What are the critical considerations for optimizing the synthesis of N-(Pyridin-2-yl)acridin-9-amine hydrochloride to ensure high yield and purity?
Answer:
Synthesis typically involves coupling acridine derivatives with pyridinyl amines under acidic conditions. Key steps include:
- Reagent selection : Use 9-chloroacridine and 2-aminopyridine in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) with catalytic HCl to drive nucleophilic substitution .
- Reaction monitoring : Track progress via TLC (e.g., pet ether:ethyl acetate, 3:2 ratio) and isolate intermediates via precipitation with ethyl acetate .
- Purification : Recrystallize from ethanol or methanol to remove unreacted amines and byproducts. Yield optimization (~78%) requires controlled temperature (45°C) and stoichiometric precision .
How do analytical methods such as spectrophotometry and HPLC differ in quantifying this compound in complex matrices?
Answer:
- Spectrophotometry : Relies on UV-Vis absorption at λmax ~260–280 nm (acridine π→π* transitions). Suitable for rapid screening but lacks specificity in mixtures with overlapping chromophores (e.g., aromatic impurities) .
- HPLC : Provides superior resolution using C18 columns with mobile phases like acetonitrile/water + 0.1% TFA. Retention times (~8–12 min) and diode-array detection (DAD) confirm identity and purity, critical for pharmacokinetic studies .
- Validation : Ensure linearity (R<sup>2</sup> >0.99), LOD/LOQ, and recovery rates (>95%) per ICH guidelines .
What mechanistic insights explain the compound’s fluorescence properties and their application in bioimaging?
Answer:
- Fluorescence mechanism : The acridine core’s planar structure enables strong π-conjugation, producing excitation/emission at ~350/450 nm. Protonation of the pyridinyl amine in acidic environments enhances quantum yield via restricted intramolecular rotation (RIR) .
- Bioimaging utility : Used as a pH-sensitive probe in tumor models (e.g., monitoring lysosomal pH). Modify substituents (e.g., fluoro groups in FMP-10 derivatives) to tune Stokes shifts and reduce photobleaching .
How should researchers address contradictions in reported biological activity data (e.g., cytotoxicity vs. anticancer efficacy)?
Answer:
- Experimental variables : Discrepancies often arise from cell line specificity (e.g., NSC243928 shows IC50 <10 μM in leukemia but inactivity in solid tumors) .
- Assay conditions : Varying pH, serum content, or exposure time alters protonation states and membrane permeability. Standardize protocols (e.g., 72-h MTT assays in RPMI-1640 at pH 7.4) .
- Metabolite interference : Monitor degradation products (e.g., acridinone derivatives) via LC-MS to rule out false positives .
What strategies mitigate stability challenges during long-term storage of this compound?
Answer:
- Degradation pathways : Hydrolysis of the acridine-pyridine bond under humid conditions or UV exposure generates 9-aminoacridine and pyridin-2-amine .
- Storage recommendations :
- Temperature : Store at –20°C in amber vials to prevent photolysis.
- Humidity control : Use desiccants (silica gel) and seal under inert gas (N2) .
- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks .
How can computational modeling guide the design of derivatives with enhanced binding to biological targets (e.g., lymphocyte antigen 6K)?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with LY6K’s hydrophobic pocket. Prioritize substituents (e.g., methoxy or trifluoromethyl groups) that improve Van der Waals contacts .
- QSAR models : Correlate logP values (1.5–2.5) with cytotoxicity to balance solubility and membrane penetration .
- In silico ADMET : Predict metabolic liabilities (e.g., CYP3A4-mediated oxidation) using SwissADME or ADMETLab .
What are the limitations of using this compound in in vivo models, and how can they be overcome?
Answer:
- Toxicity : Acute oral toxicity (LD50 >500 mg/kg in rodents) limits dosing. Formulate as nanoparticles (PLGA encapsulation) to reduce systemic exposure .
- Pharmacokinetics : Poor bioavailability (<20%) due to low solubility. Use co-solvents (PEG 400) or salt forms (mesylate) to enhance absorption .
- Off-target effects : Employ CRISPR-Cas9 screening to identify and mitigate interactions with non-target proteins (e.g., hERG channels) .
How do impurities (e.g., 2-vinylpyridine) impact the pharmacological profile, and what analytical methods detect them?
Answer:
- Impurity sources : Residual 2-vinylpyridine (from incomplete coupling) or oxidation byproducts (e.g., acridinones) .
- Detection : GC-MS with DB-5 columns identifies volatile impurities (LOD <0.1%). For non-volatiles, UPLC-MS/MS in MRM mode quantifies down to 0.01% .
- Mitigation : Optimize reaction time/temperature and implement orthogonal purification (e.g., ion-exchange chromatography) .
What advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) elucidate the compound’s structural dynamics?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for pyridinyl protons (δ 8.2–8.5 ppm) and acridine carbons (δ 120–140 ppm). NOESY confirms planar geometry .
- X-ray crystallography : Resolves π-stacking interactions (3.5–4.0 Å spacing) and hydrochloride counterion placement. Requires high-quality crystals grown via vapor diffusion (ethanol/water) .
- DFT calculations : Validate electronic transitions (TD-DFT) and predict redox potentials for mechanistic studies .
How can researchers validate the compound’s role in modulating epigenetic targets (e.g., histone acetylation)?
Answer:
- In vitro assays : Use HDAC inhibition kits (fluorometric) and ChIP-seq to assess histone H3K9 acetylation levels .
- Gene expression profiling : RNA-seq or qPCR (e.g., p21, Bax) links activity to apoptosis pathways .
- Controls : Compare with known modulators (e.g., trichostatin A) and include negative controls (DMSO vehicle) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
